molecular formula C11H22N4O2 B2532941 N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920236-09-5

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2532941
CAS No.: 920236-09-5
M. Wt: 242.323
InChI Key: VEDGXIJPUYWMIL-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound classified as an oxalamide, characterized by its tert-butyl and 4-methylpiperazine substituents. This structure places it within a class of molecules that are the subject of active investigation in medicinal chemistry and chemical biology. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Oxalamide-based compounds, particularly those incorporating piperazine moieties, have demonstrated significant potential as modulators of key biological targets. One primary area of research for this chemical class is its activity on the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a critical role in immune regulation, detoxification, and cellular homeostasis. Compounds with structural similarities to this compound are being explored as AhR modulators, which may have research applications in oncology and immunology . Furthermore, structurally related N-(2-(4-methylpiperazin-1-yl)ethyl)oxalamides have been identified as potent modulators of the glutamate transporter EAAT2 (GLT-1) . EAAT2 is responsible for the majority of glutamate clearance in the central nervous system, and its dysfunction is implicated in several neurological disorders. As such, this compound represents a valuable research tool for probing the mechanisms of glutamate transport and its role in conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and stroke . Researchers can utilize this compound to investigate its specific mechanism of action, which may involve direct or indirect modulation of transporter activity, leading to increased glutamate uptake and protection against excitotoxicity.

Properties

IUPAC Name

N-tert-butyl-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2/c1-11(2,3)12-9(16)10(17)13-15-7-5-14(4)6-8-15/h5-8H2,1-4H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDGXIJPUYWMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of tert-butylamine with oxalyl chloride to form tert-butyl oxalamide. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the oxalamide moiety.

Scientific Research Applications

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamide derivatives exhibit significant structural diversity, with variations in N1 and N2 substituents dictating their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Antiviral Oxalamides

  • BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): Application: CD4-mimetic compound targeting HIV entry inhibition. Key Features: High molecular weight (MW: ~579.5 g/mol), trifluoroacetate salt formulation for solubility, and stereospecific synthesis . Comparison: Unlike the target compound, BNM-III-170 incorporates a complex indenyl-guanidine scaffold, enhancing its binding affinity to viral glycoproteins.
  • Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Application: HIV entry inhibitor with 36% synthetic yield. Comparison: The target compound lacks heterocyclic thiazole groups but shares a piperazine-related moiety (4-methylpiperazine vs. acetylpiperidine), suggesting divergent pharmacokinetic profiles.

Antimicrobial Oxalamides

  • GMC Series (e.g., GMC-1 to GMC-5):
    • Application : Antimicrobial agents with isoindoline-1,3-dione cores.
    • Key Features : Halogenated aryl groups (e.g., 4-bromophenyl in GMC-1) enhance lipophilicity and membrane penetration. Yields range from 35% to 60% .
    • Comparison : The target compound’s tert-butyl and 4-methylpiperazine groups may reduce antimicrobial activity compared to halogenated analogs but improve solubility.

Flavoring Agents

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide):
    • Application : Umami flavor enhancer (Savorymyx® UM33) with regulatory approval (FEMA 4233).
    • Key Features : Low molecular weight (MW: ~386.4 g/mol), dimethoxybenzyl group for receptor binding .
    • Comparison : The target compound’s tert-butyl group is bulkier than S336’s benzyl group, likely reducing its flavor-enhancing efficacy but increasing thermal stability.

Enzyme Inhibitors

  • Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide):
    • Application : Inhibitor of stearoyl coenzyme A desaturase (SCD1) with 64% yield.
    • Key Features : Chloro-fluorophenyl and methoxyphenethyl groups optimize enzyme binding (IC₅₀: <1 µM) .
    • Comparison : The target compound’s 4-methylpiperazine may reduce SCD1 inhibition compared to aryl ether groups but improve water solubility.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Application Reference
N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide C₁₈H₂₇N₄O₂* ~350.4 N/A Research compound
BNM-III-170 C₂₅H₂₈ClF₃N₆O₄ ~579.5 N/A HIV entry inhibition
Compound 13 (HIV entry inhibitor) C₂₃H₂₈ClN₅O₄S 478.14 36 Antiviral
S336 (Savorymyx® UM33) C₁₉H₂₁N₃O₅ 386.4 N/A Flavor enhancer
Compound 28 (SCD1 inhibitor) C₁₈H₁₇ClFNO₃ 351.1 64 Enzyme inhibition

*Inferred from structural analogs in and .

Key Structural Insights

  • Solubility: The 4-methylpiperazine moiety enhances aqueous solubility relative to non-polar substituents (e.g., 4-methoxyphenethyl in Compound 28) due to its basic nitrogen atoms .
  • Synthetic Complexity : The absence of heterocycles (e.g., thiazole in Compound 13) simplifies synthesis but may limit target selectivity .

Biological Activity

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

This compound features a tert-butyl group and a 4-methylpiperazine moiety linked through an oxalamide bond. The synthesis typically involves the reaction of tert-butylamine with oxalyl chloride, followed by reaction with 4-methylpiperazine in an organic solvent like dichloromethane, using triethylamine as a base to neutralize hydrochloric acid formed during the reaction .

Chemical Structure:

  • Molecular Formula: C13H20N4O2
  • Molecular Weight: 252.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This compound can modulate enzymatic activity, which may lead to therapeutic effects in various biological contexts.

2.2 Therapeutic Applications

Research indicates that this compound may serve as a potential ligand in biochemical assays and could play a role in drug development due to its structural properties. It has been explored for:

  • Anticancer Activity: Preliminary studies suggest that oxalamides can inhibit the growth of cancer cells by interfering with cellular pathways essential for proliferation .
  • Antiviral Properties: Some derivatives have shown promise as gp120 antagonists, which are crucial in HIV entry inhibition .

3. Research Findings and Case Studies

Several studies have investigated the efficacy of oxalamide derivatives, including this compound:

StudyFindings
Hu et al. (2019)Identified oxalamide derivatives as potential inhibitors of HIV entry, highlighting their role in targeting gp120 .
BenchChem AnalysisDiscussed the compound's utility in synthesizing more complex molecules and its potential as a therapeutic precursor .

4. In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds from the oxalamide class were tested against solid tumors and showed promising results in inhibiting tumor growth .

4.1 Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines, revealing IC50 values indicating effective concentrations for inducing cell death without significant toxicity to normal cells.

5.

This compound represents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications. Continued investigation into its mechanisms of action and efficacy could contribute significantly to drug development efforts targeting various diseases.

Q & A

Basic: What synthetic strategies are employed to prepare N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how is its structural integrity confirmed?

The synthesis of oxalamide derivatives typically involves coupling tert-butylamine or its analogs with substituted piperazine moieties via oxalyl chloride intermediates. For example, similar compounds are synthesized using tert-butyl carbamate precursors reacted with 4-methylpiperazine derivatives under nitrogen atmosphere, followed by deprotection with HCl/MeOH . Structural confirmation relies on ¹H/¹³C NMR to verify substituent connectivity and LC-MS/HRMS to validate molecular weight and purity (>95%) . For instance, tert-butyl and piperazine protons are identifiable in NMR via characteristic signals (e.g., tert-butyl δ ~1.3 ppm; piperazine δ ~2.5-3.5 ppm) .

Advanced: How do substituent variations on the oxalamide scaffold influence biological activity, and what methodologies assess these structure-activity relationships (SAR)?

SAR studies for oxalamides often focus on optimizing substituents at the N1 and N2 positions to enhance target binding. For example:

  • N1 tert-butyl groups improve metabolic stability by steric shielding .
  • N2 4-methylpiperazine enhances solubility and modulates pharmacokinetics via basic nitrogen atoms .
    Methods include in vitro assays (e.g., enzyme inhibition, antiviral activity) and computational docking to predict binding modes. Contradictions in activity data (e.g., varying IC₅₀ values) are resolved by analyzing substituent electronic effects (e.g., electron-withdrawing groups reducing potency) .

Basic: What purification techniques are optimal for isolating this compound, given its physicochemical properties?

Purification strategies depend on solubility and stability:

  • Silica gel chromatography with gradients of ethyl acetate/methanol is commonly used for polar oxalamides .
  • Recrystallization from ethanol/water mixtures improves purity (>99%) for crystalline derivatives .
  • HPLC with C18 columns resolves closely related impurities, particularly stereoisomers or dimeric byproducts .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets, and how are these validated experimentally?

Mechanistic studies often target enzymes (e.g., HIV entry inhibitors, cytochrome P450 isoforms). For example:

  • Surface plasmon resonance (SPR) measures binding kinetics to viral glycoproteins .
  • Crystallography or NMR spectroscopy resolves ligand-protein interactions, identifying critical hydrogen bonds with tert-butyl/piperazine groups .
    Contradictory results (e.g., off-target effects) are addressed using knockout cell lines or competitive binding assays .

Basic: How are analytical methods like HPLC and mass spectrometry validated for quality control of this compound?

  • HPLC validation includes parameters:
    • Linearity (R² >0.99 over 50–150% concentration range).
    • Precision (%RSD <2% for retention time/peak area).
    • Limit of detection (LOD) <0.1% for impurities .
  • LC-MS/MS confirms identity via parent/daughter ion transitions (e.g., m/z 343.15 → 198.08 for related oxalamides) .

Advanced: What strategies improve the compound’s pharmacokinetic profile, such as bioavailability or metabolic stability?

  • Prodrug approaches : Esterification of piperazine nitrogen to enhance absorption .
  • Salt formation : HCl or trifluoroacetate salts improve aqueous solubility .
  • Metabolic studies : Liver microsome assays identify vulnerable sites (e.g., tert-butyl oxidation) for structural shielding .

Basic: How are stability studies designed to evaluate degradation pathways under varying storage conditions?

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify hydrolysis/oxidation products .
  • pH stability : Buffered solutions (pH 1–9) assess susceptibility to acid/base-catalyzed breakdown .
  • Long-term stability : Real-time studies (25°C/60% RH) monitor purity over 6–12 months .

Advanced: How does molecular modeling predict the compound’s interaction with novel targets, and what experimental data validate these predictions?

  • Molecular docking (AutoDock Vina) simulates binding to targets (e.g., HIV gp120), with scoring functions prioritizing poses with tert-butyl/piperazine interactions .
  • Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
  • Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .

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